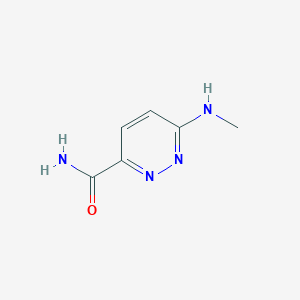
6-(Methylamino)pyridazine-3-carboxamide
Overview
Description
6-(Methylamino)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound features a pyridazine ring substituted with a methylamino group at the 6-position and a carboxamide group at the 3-position.
Mechanism of Action
Target of Action
Similar compounds with a pyridazine ring have been found to interact with protein tyrosine kinase 2 (tyk2) .
Mode of Action
These properties can be of importance in drug-target interactions .
Biochemical Pathways
Compounds with a similar pyridazine ring have been found to target the janus kinase (jak)-signal transducer and activator of transcription (stat) pathway .
Result of Action
Similar compounds have been found to inhibit tyk2 kinase in three distinct states: the autoinhibited state and two activated states for autophosphorylation and phosphorylation of downstream protein substrates .
Action Environment
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring may add additional value in drug discovery and development .
Biochemical Analysis
Biochemical Properties
The pyridazine ring, a core component of 6-(Methylamino)pyridazine-3-carboxamide, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions
Cellular Effects
Given the unique physicochemical properties of the pyridazine ring, it is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The compound’s unique physicochemical properties suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with methylamine and subsequent functionalization to introduce the carboxamide group. One common method includes:
Starting Material: Pyridazine derivative.
Reagent: Methylamine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Functionalization: Introduction of the carboxamide group can be achieved using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylamino)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
6-(Methylamino)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar core structure but without the methylamino and carboxamide substitutions.
Pyridazinone: A derivative with a keto group at the 3-position instead of a carboxamide group.
Methylpyridazine: A compound with a methyl group at the 6-position but lacking the carboxamide group.
Uniqueness: 6-(Methylamino)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and carboxamide groups enhances its potential for diverse pharmacological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(methylamino)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-5-3-2-4(6(7)11)9-10-5/h2-3H,1H3,(H2,7,11)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFNVLFHPIUZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


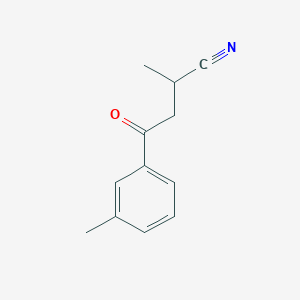




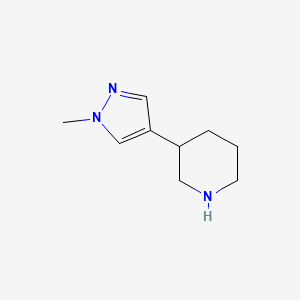
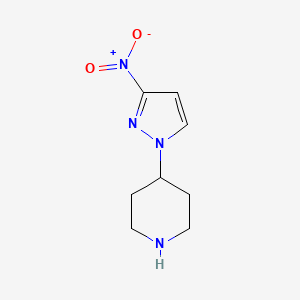
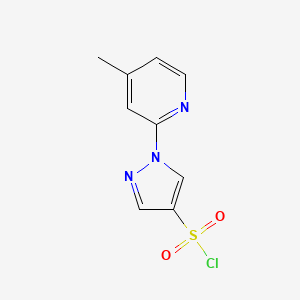
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
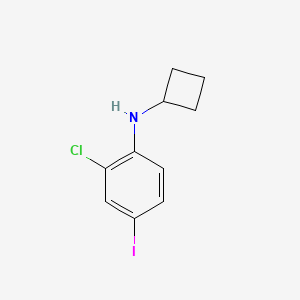
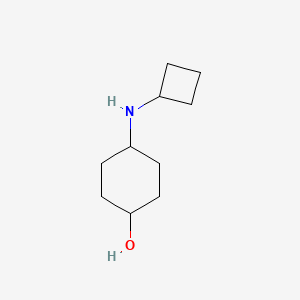
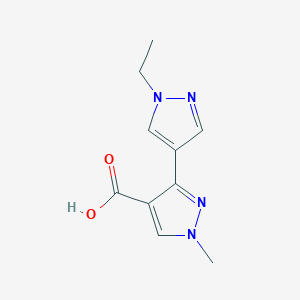
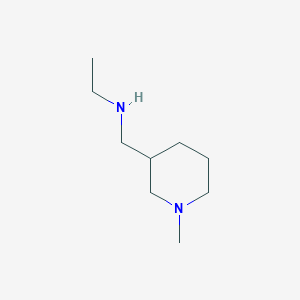
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
